molecular formula C6H14BBrS2 B14377826 Borane, bromobis[(1-methylethyl)thio]- CAS No. 89449-88-7

Borane, bromobis[(1-methylethyl)thio]-

Cat. No.: B14377826
CAS No.: 89449-88-7
M. Wt: 241.0 g/mol
InChI Key: KCFFTSWGWDWIRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Borane, bromobis[(1-methylethyl)thio]- (chemical formula: [(i-PrS)₂BBr]) is a halogenated borane complex featuring two isopropylthio (S-iPr) ligands and a bromine atom bonded to a central boron atom. This compound belongs to the class of organoboranes with sulfur-based ligands, which are notable for their Lewis acidity and utility in organic synthesis. The isopropylthio groups contribute steric bulk and moderate electron-donating properties, while the bromine atom enhances electrophilicity, making the compound reactive in substitution and cross-coupling reactions.

Properties

CAS No.

89449-88-7

Molecular Formula

C6H14BBrS2

Molecular Weight

241.0 g/mol

IUPAC Name

bromo-bis(propan-2-ylsulfanyl)borane

InChI

InChI=1S/C6H14BBrS2/c1-5(2)9-7(8)10-6(3)4/h5-6H,1-4H3

InChI Key

KCFFTSWGWDWIRF-UHFFFAOYSA-N

Canonical SMILES

B(SC(C)C)(SC(C)C)Br

Origin of Product

United States

Preparation Methods

The synthesis of borane, bromobis[(1-methylethyl)thio]- typically involves the reaction of borane with bromine and 1-methylethylthiol. The reaction conditions often require a controlled environment to ensure the desired product is obtained. Industrial production methods may involve the use of specialized equipment to handle the reactive intermediates and ensure the purity of the final product .

Chemical Reactions Analysis

Borane, bromobis[(1-methylethyl)thio]- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form boronic acids or other boron-containing compounds.

    Reduction: It can be reduced to form simpler boron hydrides.

    Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Borane, bromobis[(1-methylethyl)thio]- has several scientific research applications, including:

Mechanism of Action

The mechanism by which borane, bromobis[(1-methylethyl)thio]- exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with other molecules, facilitating various chemical reactions. The pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Borane Compounds

Substituent Effects on Reactivity and Stability

Bromobis(dimethylamino)borane ([(CH₃)₂N]₂BBr)
  • Structure: Replaces sulfur ligands with dimethylamino (NMe₂) groups.
  • Properties :
    • Stronger Lewis basicity due to nitrogen’s higher electron-donating capacity compared to sulfur.
    • Reduced steric hindrance (smaller NMe₂ vs. bulky S-iPr groups).
    • Applications: Used in controlled boron delivery for hydroboration reactions .
Borane Dimethyl Sulfide Complex (BMS, (CH₃)₂S·BH₃)
  • Structure : Neutral borane adduct with dimethyl sulfide (SMe₂).
  • Properties :
    • Less electrophilic boron due to neutral charge and weaker Lewis acidity.
    • Volatile and moisture-sensitive, requiring inert handling.
    • Applications: Common reducing agent in organic synthesis .
Boranephosphonate DNA Analogs (e.g., Compound 24a/b in )
  • Structure : Borane complexed with P(III) in phosphate diester analogs.
  • Properties :
    • Enhanced hydrolytic stability compared to natural phosphates.
    • Neutral charge in some analogs (e.g., compound 25), improving cellular uptake .

Halogen-Substituted Boranes

Borane, Compound with Morpholine (C₄H₈ON·BH₃)
  • Structure: Borane adduct with morpholine (O- and N-donor).
  • Properties :
    • Moderate Lewis acidity due to oxygen’s electron-withdrawing effect.
    • Applications: Used in asymmetric reductions and polymer chemistry .
Bromobis(isopropyl)aminoboryl Compounds ()
  • Structure: Features boron bonded to bromine, amino, and silyl groups.
  • Properties: Synthesized via halogenation of aminoboranes (e.g., bromine addition to methylidene bis(isopropyl)aminoborane). Limited recent data; historical reports suggest niche applications in organometallic frameworks .

Comparative Data Table

Compound Name Ligands/Substituents Lewis Acidity Stability Key Applications
Borane, bromobis[(1-methylethyl)thio]- S-iPr, Br High Air-sensitive Organic synthesis, catalysis
Bromobis(dimethylamino)borane NMe₂, Br Moderate Moisture-sensitive Hydroboration, boron delivery
Borane dimethyl sulfide complex SMe₂ Low Volatile Reducing agent
Boranephosphonate DNA (Compound 24a/b) P(III)-borane Variable Hydrolytically stable Nucleic acid engineering
Borane-morpholine adduct Morpholine (O/N) Moderate Stable in dry conditions Asymmetric reductions

Stability and Handling

While [(i-PrS)₂BBr] is less moisture-sensitive than BMS, it requires inert storage due to air sensitivity. In contrast, boranephosphonate DNA (compound 24a/b) exhibits exceptional stability in aqueous environments, enabling biomedical applications .

Emerging Trends

For example, tungsten- or molybdenum-phosphonate derivatives (compound 27 in ) demonstrate utility in DNA-based nanostructures, suggesting analogous applications for sulfur-borane systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.